molecular formula C11H16OS B14844613 2-Tert-butyl-5-(methylsulfanyl)phenol

2-Tert-butyl-5-(methylsulfanyl)phenol

Cat. No.: B14844613
M. Wt: 196.31 g/mol
InChI Key: HQXGUVSESXYWGH-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is a substituted phenol, characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to the phenol ring

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methylsulfanyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Tert-butyl-5-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used as a stabilizer in various industrial applications, including polymers and lubricants.

Mechanism of Action

The mechanism by which 2-Tert-butyl-5-(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylsulfanyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and contribute to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications where other phenolic compounds may not be as effective.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-tert-butyl-5-methylsulfanylphenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7,12H,1-4H3

InChI Key

HQXGUVSESXYWGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)SC)O

Origin of Product

United States

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